Virodhamine - 287937-12-6

Virodhamine

Catalog Number: EVT-382495
CAS Number: 287937-12-6
Molecular Formula: C22H37NO2
Molecular Weight: 347.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
O-Arachidonoyl ethanolamine is a fatty acid ester.
Source

Virodhamine is derived from arachidonic acid, a polyunsaturated fatty acid found in the phospholipid membranes of cells. Its biosynthesis occurs through enzymatic reactions involving phospholipase D and N-acyltransferases, which facilitate the conversion of membrane phospholipids into bioactive lipids . Virodhamine can be found in various tissues, including the brain and peripheral tissues, where it exerts its biological effects.

Classification

Virodhamine belongs to the class of compounds known as endocannabinoids, which are endogenous lipid-based neurotransmitters that bind to cannabinoid receptors (CB1 and CB2) in the body. It is classified as a partial agonist at these receptors, meaning it can enhance or inhibit receptor activity depending on its concentration .

Synthesis Analysis

Methods

The synthesis of virodhamine involves several chemical reactions that typically start with arachidonic acid and ethanolamine. The most common method includes:

  1. Esterification Reaction: Arachidonic acid is reacted with ethanolamine under acidic conditions to form O-arachidonoyl ethanolamine.
  2. Purification: The product is purified using techniques such as liquid chromatography and solid-phase extraction .

Technical Details

The synthesis can be optimized through varying reaction conditions such as temperature, solvent choice, and reaction time. For example, using a microwave-assisted method has been shown to enhance yields and reduce reaction times significantly . Analytical methods like liquid chromatography coupled with mass spectrometry (LC-MS) are employed to confirm the identity and purity of synthesized virodhamine.

Molecular Structure Analysis

Structure

Virodhamine has a molecular formula of C22_{22}H37_{37}NO2_{2} and a molecular weight of approximately 357.54 g/mol. Its structure features an arachidonic acid moiety linked to an ethanolamine group via an ester bond.

Data

  • Molecular Weight: 357.54 g/mol
  • Chemical Structure:
    • The compound consists of a long hydrophobic tail (the arachidonic acid part) and a hydrophilic head (the ethanolamine part), which facilitates its interaction with lipid membranes and cannabinoid receptors.
Chemical Reactions Analysis

Reactions

Virodhamine participates in various biochemical reactions, primarily involving its interaction with cannabinoid receptors:

  1. Agonistic Activity: At low concentrations, virodhamine acts as a partial agonist at CB1 and CB2 receptors, enhancing their activity.
  2. Antagonistic Activity: At higher concentrations, it can inhibit receptor activity, demonstrating its dual role in modulating endocannabinoid signaling .

Technical Details

The concentration-dependent effects of virodhamine are critical for understanding its pharmacological profile. Studies have shown that it can influence vascular relaxation responses through cannabinoid receptor activation .

Mechanism of Action

Process

Virodhamine's mechanism of action primarily involves binding to cannabinoid receptors located throughout the body:

  1. Receptor Binding: Upon binding to CB1 and CB2 receptors, virodhamine activates intracellular signaling pathways that modulate neurotransmitter release and vascular tone.
  2. Endothelial Effects: It has been shown to induce vasorelaxation in human pulmonary arteries through both direct receptor activation and indirect pathways involving cyclooxygenase-derived products .

Data

Research indicates that virodhamine's effects on vascular tissues can be quantified through concentration-response curves, providing insights into its potency and efficacy compared to other endocannabinoids like anandamide.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Virodhamine is typically a colorless to pale yellow oil.
  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Virodhamine is relatively stable under physiological conditions but may degrade when exposed to extreme pH levels or high temperatures.
  • Reactivity: It can undergo hydrolysis under alkaline conditions, leading to the formation of arachidonic acid and ethanolamine.

Relevant analyses include high-performance liquid chromatography (HPLC) for quantification and purity assessment .

Applications

Scientific Uses

Virodhamine has several applications in scientific research:

  • Pharmacological Studies: It serves as a tool for studying cannabinoid receptor biology and the endocannabinoid system's role in various physiological processes.
  • Therapeutic Potential: Investigations into its potential therapeutic effects include exploring its role in pain management, inflammation reduction, and cardiovascular health .
  • Biomarker Research: Due to its presence in biological fluids, virodhamine may serve as a biomarker for certain pathological conditions related to endocannabinoid dysregulation.
Introduction to Virodhamine

Historical Discovery and Nomenclature

The isolation and characterization of virodhamine marked a pivotal advancement in endocannabinoid research. Key historical milestones include:

  • Identification (2002): A research team led by Porter et al. first isolated virodhamine from rat brain and peripheral tissues. Using liquid chromatography and mass spectrometry techniques, they identified a novel lipid signaling molecule structurally related to anandamide but with an inverted ester linkage [1] [9].
  • Etymological Origin: The name "virodhamine" derives from the Sanskrit word "virodha", meaning "opposition" or "contrariness" [1] [9]. This nomenclature explicitly references two fundamental oppositions:
  • Its ester bond configuration between arachidonic acid and ethanolamine (O-AE), contrasting anandamide's amide bond (N-AE) [1]
  • Its functional antagonism at CB1 receptors versus anandamide's agonism [1] [9]
  • Quantification in Tissues: Pioneering analytical studies revealed virodhamine's distinct distribution profile. While hippocampal concentrations approximated anandamide levels (~3.6 pmol/mg), peripheral tissues exhibited 2-9 fold higher concentrations—notably in spleen (8.7-fold), skin, heart, and kidneys—coinciding with CB2 receptor expression patterns [1] [9] [10].

Virodhamine's discovery expanded the ECS beyond classical cannabinoid receptors and catalyzed research into non-canonical signaling pathways, including GPR55 interactions [10].

Structural Characteristics and Isomeric Relationship to Anandamide

Virodhamine (C~22~H~37~NO~2~; molar mass 347.54 g/mol) shares an identical atomic composition with anandamide but exhibits critical stereochemical distinctions governing its biological activity [1] [3]:

Table 1: Structural and Physicochemical Comparison of Virodhamine and Anandamide

PropertyVirodhamine (O-AEA)Anandamide (AEA)
Chemical BondEster linkage (O-acyl)Amide linkage (N-acyl)
IUPAC Name2-Aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
Water SolubilityLow (similar to AEA)0.4 mg/L (25°C)
Biosynthetic PrecursorsArachidonic acid + EthanolamineN-Arachidonoyl phosphatidylethanolamine (NAPE)
Metabolic StabilityResists FAAH hydrolysisRapidly hydrolyzed by FAAH
  • Bond Orientation: The ester linkage in virodhamine positions the ethanolamine moiety on the acyl oxygen of arachidonate, whereas anandamide's amide bond attaches ethanolamine to the acyl carbon [1] [6]. This inversion dramatically alters three-dimensional conformation, receptor docking efficiency, and susceptibility to enzymatic degradation [1] [9].
  • Conformational Dynamics: Molecular modeling indicates virodhamine's ester bond introduces greater rotational flexibility compared to anandamide's rigid amide bond. This may facilitate binding to diverse targets like GPR55 while impairing CB1 docking [9] [10].
  • Metabolic Resistance: Unlike anandamide—rapidly catabolized by fatty acid amide hydrolase (FAAH)—virodhamine exhibits resistance to FAAH hydrolysis. This likely contributes to its accumulation in peripheral tissues [1] [9]. Proposed degradation pathways include carboxylesterases or unidentified serine hydrolases [6] [9].

Table 2: Receptor Binding Profiles of Key Endocannabinoids

EndocannabinoidCB1 ActivityCB2 ActivityGPR55 Activity
VirodhaminePartial antagonistFull agonistPartial agonist/modulator
AnandamidePartial agonistWeak partial agonistLow-potency agonist
2-AGFull agonistFull agonistNot characterized

Endocannabinoid System Context and Evolutionary Significance

Receptor Pharmacology and Signaling

Virodhamine exhibits a uniquely oppositional receptor activation profile compared to other endocannabinoids:

  • CB1/CB2 Duality: Functions as a CB1 antagonist or partial agonist (K~i~ = 48.3 nM) yet acts as a full CB2 agonist (K~i~ = 798 nM) [1] [9]. This was demonstrated through:
  • In vivo hypothermia in mice (cannabinoid indicator) suppressed by CB1 antagonism [1]
  • Inhibition of cAMP accumulation in CB2-transfected cells [9]
  • GPR55 Modulation: Emerging evidence identifies virodhamine as a potent modulator of the orphan receptor GPR55:
  • At low concentrations (≤100 nM), it enhances β-arrestin2 recruitment by GPR55 agonists like lysophosphatidylinositol (LPI)
  • At high concentrations (≥1 μM), it inhibits GPR55 internalization and downstream signaling [10]
  • Functional Antagonism to Anandamide: Virodhamine competitively inhibits anandamide cellular uptake (IC~50~ = 15.6 μM), suggesting shared transport mechanisms. This positions virodhamine as a potential endogenous tone regulator for anandamide [1] [10].

Biosynthesis Pathways

Unlike the well-characterized NAPE-PLD pathway for anandamide synthesis, virodhamine biosynthesis remains enigmatic:

  • Putative Pathways: Hypotheses include:
  • Direct esterification of free arachidonic acid and ethanolamine
  • Enzymatic rearrangement of anandamide via an unidentified isomerase [1] [6] [9]
  • Carboxylesterase-mediated transacylation from phospholipid precursors [6]
  • Tissue-Specific Synthesis: High peripheral concentrations suggest localized biosynthesis in skin, spleen, and vascular endothelium. The human pulmonary artery expresses enzymes capable of virodhamine synthesis, correlating with its vasorelaxant effects [9].

Evolutionary Conservation

The ECS shows deep evolutionary roots, with orthologs in invertebrates lacking CB1/CB2 but expressing metabolic enzymes and alternative receptors:

  • Invertebrate Homologs: Although virodhamine remains uncharacterized in non-vertebrates, N-acylethanolamines (e.g., anandamide) occur in Hydra, mollusks, and leeches. This suggests ancient conservation of biosynthetic machinery potentially producing virodhamine-like molecules [8].
  • Functional Primacy: The ester linkage in virodhamine represents a chemically simpler bond than anandamide's amide linkage. This may indicate its earlier emergence in evolution, with amide-based endocannabinoids arising later in vertebrates [8].

Properties

CAS Number

287937-12-6

Product Name

Virodhamine

IUPAC Name

2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Molecular Formula

C22H37NO2

Molecular Weight

347.5 g/mol

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3/b7-6-,10-9-,13-12-,16-15-

InChI Key

DLHLOYYQQGSXCC-DOFZRALJSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN

Synonyms

O-arachidonoyl ethanolamine
O-arachidonyl ethanol amine
virodhamine

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.